![molecular formula C7H10O2 B070613 (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one CAS No. 159702-46-2](/img/structure/B70613.png)
(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one is a chemical compound that is commonly referred to as chiral synthon. This compound has been widely used in scientific research as a building block for the synthesis of various biologically active molecules. The synthesis of this compound is of great importance in the field of organic chemistry as it provides a starting point for the synthesis of more complex molecules.
Mechanism Of Action
The mechanism of action of (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one is not well understood. However, it is believed that the compound acts as a chiral synthon and can be used as a building block for the synthesis of various biologically active molecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one are not well understood. However, studies have shown that the compound can be used in the synthesis of various biologically active molecules that have potential therapeutic effects.
Advantages And Limitations For Lab Experiments
The advantages of using (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one in lab experiments include its ability to act as a chiral synthon and its versatility in the synthesis of various biologically active molecules. However, the limitations of using this compound include the multi-step process involved in its synthesis and the cost associated with the reagents and catalysts used in the synthesis.
Future Directions
There are several future directions for the use of (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one in scientific research. One direction is the development of more efficient and cost-effective methods for the synthesis of this compound. Another direction is the exploration of the potential therapeutic effects of the biologically active molecules synthesized using this compound. Additionally, the use of this compound in the synthesis of new materials with unique properties is an area of future research.
Synthesis Methods
The synthesis of (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one is achieved through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2-methyl-3-buten-2-ol with a chiral catalyst to produce the chiral epoxide. The chiral epoxide is then reacted with an acylating agent to produce the final product.
Scientific Research Applications
(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one has been widely used in scientific research as a building block for the synthesis of various biologically active molecules. This compound has been used in the synthesis of various natural products such as alkaloids, terpenes, and steroids. The use of this compound has also been extended to the synthesis of various pharmaceutical compounds.
properties
CAS RN |
159702-46-2 |
|---|---|
Product Name |
(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one |
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(E)-4-[(2S,3S)-3-methyloxiran-2-yl]but-3-en-2-one |
InChI |
InChI=1S/C7H10O2/c1-5(8)3-4-7-6(2)9-7/h3-4,6-7H,1-2H3/b4-3+/t6-,7-/m0/s1 |
InChI Key |
HUXOCAGUDRTTAL-FWDZIHJBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](O1)/C=C/C(=O)C |
SMILES |
CC1C(O1)C=CC(=O)C |
Canonical SMILES |
CC1C(O1)C=CC(=O)C |
synonyms |
3-Buten-2-one, 4-[(2R,3R)-3-methyloxiranyl]-, (3E)-rel- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



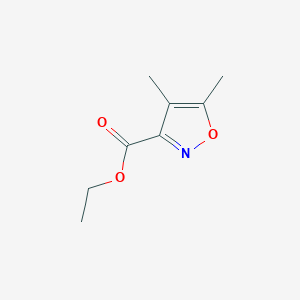
![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)
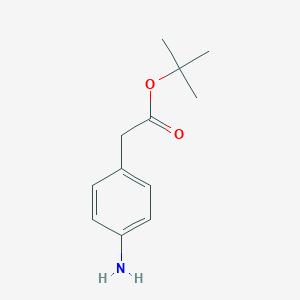
![2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B70536.png)
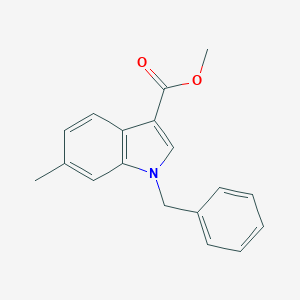
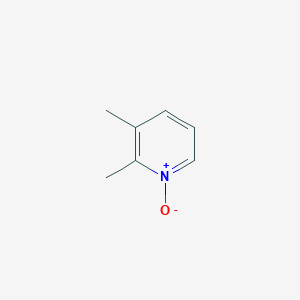

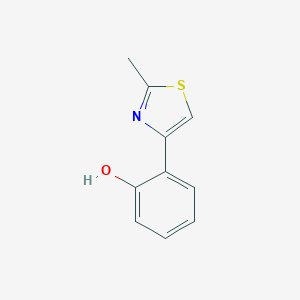
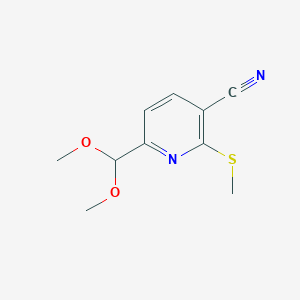
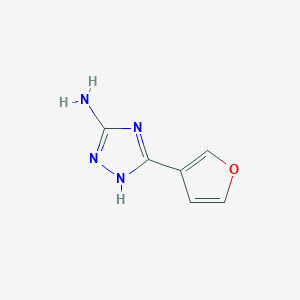
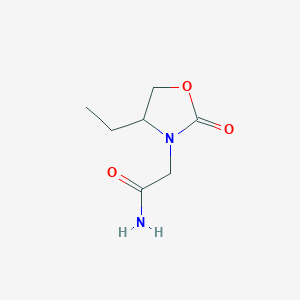
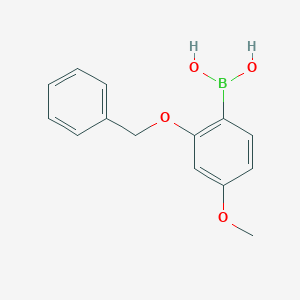
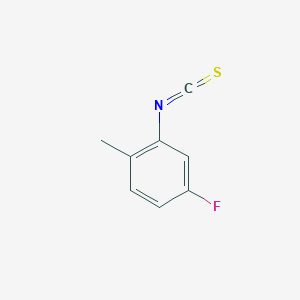
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B70570.png)